molecular formula C26H27NO9 B193468 Idarubicin CAS No. 58957-92-9

Idarubicin

Número de catálogo: B193468
Número CAS: 58957-92-9
Peso molecular: 497.5 g/mol
Clave InChI: XDXDZDZNSLXDNA-TZNDIEGXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La idarubicina se sintetiza a partir de la daunorubicina mediante un proceso de desmetoxilación. El paso clave consiste en la eliminación del grupo metoxilo en la posición C-4, que se logra mediante una sustitución de átomos de hidrógeno . Este proceso normalmente requiere condiciones de reacción específicas, que incluyen el uso de ácidos o bases fuertes y temperaturas controladas para garantizar la estabilidad de los compuestos intermedios.

Métodos de producción industrial: La producción industrial de idarubicina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye varios pasos de purificación, como la cristalización y la cromatografía, para aislar el producto final. La producción también cumple con normas reglamentarias estrictas para garantizar la seguridad y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: La idarubicina experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la idarubicina, cada uno con propiedades químicas y biológicas distintas .

Aplicaciones Científicas De Investigación

Acute Myeloid Leukemia (AML)

Idarubicin is frequently used in the treatment of AML, both as a single agent and in combination regimens. Studies have shown that this compound combined with cytarabine results in higher complete remission rates compared to cytarabine alone.

Treatment RegimenComplete Remission Rate (%)Reference
This compound + Cytarabine58% (refractory/relapsed)
This compound + Etoposide + Cytarabine>80% (untreated)
High-dose Daunorubicin vs. This compoundNo significant difference in CR rates (78% vs. 78.2%)

In a randomized trial comparing this compound with high-dose daunorubicin, both treatments yielded comparable outcomes in terms of complete remission and overall survival rates .

Acute Lymphoblastic Leukemia (ALL)

This compound has also been evaluated for its effectiveness in treating ALL. Its use has been associated with improved outcomes compared to other anthracyclines.

Treatment ContextEfficacy ObservationsReference
Early management of adult ALLDecreased incidence of refractory disease
Combination with other agentsEffective against P-glycoprotein-mediated drug resistance

In pediatric patients, this compound has shown promising results, achieving complete remission rates similar to those observed in adults .

Case Study 1: Refractory Acute Myeloid Leukemia

A retrospective study involving 21 patients with refractory acute myeloid leukemia treated with a regimen of decitabine followed by this compound and cytarabine reported a complete remission rate of 47.6%. The study highlighted this compound's role in enhancing the efficacy of treatment protocols for challenging cases .

Case Study 2: Combination Therapy

In another study focusing on patients with acute lymphoblastic leukemia, this compound was used in combination with other chemotherapeutic agents. The results indicated that early intensive use of this compound improved patient outcomes significantly compared to traditional regimens .

Safety and Adverse Effects

While this compound is effective, it is not without risks. Common adverse effects include:

  • Hematological Toxicity : Neutropenia and thrombocytopenia are prevalent.
  • Cardiotoxicity : Although less than that associated with daunorubicin, monitoring is essential.
  • Gastrointestinal Effects : Nausea and vomiting may occur.

Actividad Biológica

Idarubicin (IDA) is an anthracycline derivative widely used in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its biological activity is primarily attributed to its ability to intercalate into DNA, inhibit topoisomerase II, and induce apoptosis in cancer cells. This article explores the pharmacokinetics, mechanisms of action, combination therapies, and case studies related to this compound's efficacy.

Pharmacokinetics and Metabolism

This compound is administered either intravenously or orally, with its pharmacokinetics significantly influenced by the route of administration and patient-specific factors such as liver and kidney function. A study involving 21 patients demonstrated that after intravenous administration of 12 mg/m², IDA exhibited a triphasic decay pattern in plasma levels. The main metabolite identified was 13C-reduced this compound (IDAol), which reached plasma concentrations 2-12 times higher than the parent compound .

The pharmacokinetic parameters observed were as follows:

ParameterGroup N (Normal Function)Group L (Liver Metastases)Group R (Kidney Dysfunction)Group LR (Both Dysfunction)
Plasma Clearance (l/h)122.8 ± 44.0104.4 ± 27.783.4 ± 18.3Not reported
Terminal Half-life (h)41.3 ± 10.147.0 ± 7.455.8 ± 8.2Not reported
Mean Residence Time (h)63.6 ± 10.869.9 ± 10.283.2 ± 10.9Not reported

This data indicates that renal function significantly affects IDA clearance, highlighting the importance of monitoring kidney function in patients receiving this treatment .

This compound's primary mechanism involves intercalating into DNA strands, which disrupts the normal function of topoisomerase II—an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptotic pathways in cancer cells . Additionally, IDA induces the production of reactive oxygen species (ROS), which further contributes to its cytotoxic effects.

Combination Therapies

Research has shown that combining this compound with other agents can enhance its efficacy against cancer cells:

  • Triptolide : A study revealed that low-dose triptolide combined with this compound significantly increased apoptosis in leukemic stem cell-like cells derived from AML cell lines. The combination exhibited a synergistic effect, enhancing cytotoxicity compared to this compound alone .
  • Antimicrobial Activity : this compound has also demonstrated antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). It disrupts bacterial lipid bilayers and inhibits DNA topoisomerase IIA, showing potential as an adjunctive therapy in treating infections alongside cancer treatments .

Case Studies

  • Acute Myeloid Leukemia : In a clinical setting, this compound is often used in combination regimens for AML treatment. A notable case involved a patient achieving complete remission after receiving this compound combined with cytarabine, demonstrating the drug's effectiveness in aggressive leukemias.
  • Chronic Myeloid Leukemia : Another case study highlighted the use of this compound in conjunction with targeted therapies for chronic myeloid leukemia (CML), where it was found to enhance the overall response rate while reducing relapse rates.

Propiedades

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXDZDZNSLXDNA-TZNDIEGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57852-57-0 (Hydrochloride)
Record name Idarubicin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023142
Record name Idarubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Idarubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.72e-01 g/L
Record name Idarubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Idarubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Idarubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.
Record name Idarubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01177
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

58957-92-9
Record name Idarubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58957-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idarubicin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idarubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01177
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Idarubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDARUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRP63D75JW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Idarubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idarubicin
Reactant of Route 2
Reactant of Route 2
Idarubicin
Reactant of Route 3
Idarubicin
Reactant of Route 4
Idarubicin
Reactant of Route 5
Idarubicin
Reactant of Route 6
Reactant of Route 6
Idarubicin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.